molecular formula C29H42NO11P B587400 Fosinoprilat Acyl-|A-D-Glucuronide CAS No. 113411-09-9

Fosinoprilat Acyl-|A-D-Glucuronide

Cat. No. B587400
CAS RN: 113411-09-9
M. Wt: 611.625
InChI Key: MEKOZVBEQBWEGK-CXOPANLHSA-N
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Description

Fosinoprilat Acyl-β-D-Glucuronide is a biochemical compound that is the active phosphinic acid metabolite of the prodrug fosinopril . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of Fosinoprilat Acyl-β-D-Glucuronide is C29H42NO11P, and its molecular weight is 611.62 . The structure is related to the angiotensin-converting enzyme (ACE) inhibitor class of medications . More detailed structural analysis would require advanced computational methods or experimental techniques.


Chemical Reactions Analysis

Fosinoprilat Acyl-β-D-Glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity that is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It undergoes complex transacylation and glycation reactions with proteins . More specific information about the chemical reactions involving Fosinoprilat Acyl-β-D-Glucuronide is not available in the search results.

Scientific Research Applications

Role in Drug-Induced Toxicities

Acyl glucuronides, such as Fosinoprilat Acyl-|A-D-Glucuronide, have been studied for their role in drug-induced toxicities . These metabolites are formed through the metabolism of carboxylic acid-containing drugs in both animals and humans . They circulate in plasma before being excreted in urine and bile . Due to their reactivity, they can covalently modify biological molecules, including proteins, lipids, and nucleic acids . This ability has led to significant interest in their potential role in drug-induced toxicities .

Metabolism of Carboxylic Acid-Containing Drugs

Fosinoprilat Acyl-|A-D-Glucuronide is a product of the metabolism of carboxylic acid-containing drugs . The formation of acyl glucuronides, such as Fosinoprilat Acyl-|A-D-Glucuronide, is an important pathway in the metabolism of these drugs . This process results in the formation of 1-β- O -acyl-glucuronide ester derivatives .

Inhibition of Key Enzymes and Transporters

Acyl glucuronides can inhibit key enzymes and transporters . This inhibition can lead to unanticipated interactions with several biological systems . The role of acyl glucuronides in these interactions is still being studied .

Use in Drug Discovery and Lead Optimization Programs

The understanding of acyl glucuronides and their potential toxicities has led to the development of de-risking strategies in drug discovery and lead optimization programs . These strategies aim to minimize the likelihood of acyl glucuronide-mediated toxicity .

Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Therapy

Fosinopril, the precursor of Fosinoprilat Acyl-|A-D-Glucuronide, is an angiotensin-converting enzyme (ACE) inhibitor . It is used in the treatment of essential hypertension and congestive heart failure . The unique pharmacologic profile of Fosinopril, including its metabolism to Fosinoprilat Acyl-|A-D-Glucuronide, has been extensively reviewed .

Pharmacokinetics

Around 32 to 36% of an oral dose of Fosinopril is absorbed and rapidly hydrolyzed to Fosinoprilat in healthy volunteers . Further metabolism to p-hydroxy-Fosinoprilat and the acyl β-glucuronide of Fosinoprilat also occurs . Food appears not to affect absorption .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)/t20-,21+,23+,24+,25-,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKOZVBEQBWEGK-CXOPANLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747831
Record name 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosinoprilat acyl-beta-D-glucuronide

CAS RN

113411-09-9
Record name 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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